N-(5-iodo-2-methylbenzyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-iodo-2-methylbenzyl)propan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of an iodine atom at the 5-position of the benzyl ring and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodo-2-methylbenzyl)propan-2-amine typically involves the following steps:
Iodination: The starting material, 2-methylbenzylamine, is subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position.
Reductive Amination: The iodinated intermediate is then reacted with propan-2-one (acetone) in the presence of a reducing agent, such as sodium cyanoborohydride, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-iodo-2-methylbenzyl)propan-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
N-(5-iodo-2-methylbenzyl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use this compound to study the effects of iodine substitution on the biological activity of amphetamine derivatives.
Mechanism of Action
The mechanism of action of N-(5-iodo-2-methylbenzyl)propan-2-amine involves its interaction with various molecular targets, including neurotransmitter receptors and transporters. The iodine substitution at the 5-position may enhance its binding affinity and selectivity for certain receptors, leading to specific pharmacological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylbenzyl)propan-2-amine: Lacks the iodine substitution, resulting in different pharmacological properties.
N-(5-chloro-2-methylbenzyl)propan-2-amine: Contains a chlorine atom instead of iodine, which may alter its reactivity and biological activity.
N-(5-bromo-2-methylbenzyl)propan-2-amine: Similar to the iodine-substituted compound but with a bromine atom, affecting its chemical and biological properties.
Uniqueness
The presence of the iodine atom at the 5-position in N-(5-iodo-2-methylbenzyl)propan-2-amine makes it unique compared to its analogs. This substitution can significantly influence its chemical reactivity, pharmacokinetics, and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(5-iodo-2-methylphenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN/c1-8(2)13-7-10-6-11(12)5-4-9(10)3/h4-6,8,13H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYJQGEVOFICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CNC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.